molecular formula C9H21NO B041345 3-(Diethylamino)-2,2-dimethylpropan-1-ol CAS No. 39067-45-3

3-(Diethylamino)-2,2-dimethylpropan-1-ol

Cat. No. B041345
CAS RN: 39067-45-3
M. Wt: 159.27 g/mol
InChI Key: YOWSYKCRNIREGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol and its derivatives involves various chemical reactions. For instance, Zupančič et al. (2009) describe the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate through a series of reactions, including treatment with guanidine hydrochloride and further transformations involving DMFDMA (Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate) (Zupančič, Svete, & Stanovnik, 2009).

Molecular Structure Analysis

The molecular structure of 3-(Diethylamino)-2,2-dimethylpropan-1-ol and its derivatives has been extensively studied. Nitek et al. (2022) investigated the influence of protonation on the geometry of related aroxyalkylaminoalcohol derivatives, revealing how protonation affects molecular conformations and intermolecular interactions (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2022).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are varied. For example, the study by Bıyıklıoğlu and Alp (2017) on silicon naphthalocyanines with electropolymerizable units shows how these compounds react in different environments, highlighting their non-aggregated behavior and electropolymerization studies (Bıyıklıoğlu & Alp, 2017).

Physical Properties Analysis

The physical properties of these compounds can be inferred from their structural studies. For instance, Nitek et al. (2020) discuss the conformational analyses of related compounds in different environments, providing insights into their physical properties (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Chemical Properties Analysis

Analyzing the chemical properties of 3-(Diethylamino)-2,2-dimethylpropan-1-ol involves examining its reactivity and interactions with other chemicals. Studies like those by Nakayama et al. (1998) provide insight into the unique properties and reactivity of compounds with similar structures, showcasing how they behave under different chemical reactions (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Scientific Research Applications

  • Synthesis and Properties of Derivatives : Nakayama et al. (1998) described the unique properties of a compound, 4,8-bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, highlighting its high yields of carbenium iodide and unique structural features (Nakayama et al., 1998).

  • Decomposition Studies : Dolgaya et al. (1968) investigated the decomposition of 1-diethylamino-2,2-dinitropropane, revealing insights into the intermolecular interactions between amino and nitro groups in aprotonic solvents (Dolgaya et al., 1968).

  • Catalysis and Organic Reactions : A study by Nifantiev et al. (2005) focused on the interaction of 2-diethylamino-5,5-dimethyl-1,3,2-dioxaphosphorinane with ortho-hydroxyphenols, leading to the formation of a hemicarceplex (Nifantiev et al., 2005).

  • Pharmaceutical Applications : Wise et al. (1987) explored the potential of a novel antipsychotic agent, emphasizing its behavioral effects in animal tests but noting limitations due to its lack of binding to D2 dopamine receptors (Wise et al., 1987).

  • Spasmolytic and Gastric Acid Inhibition : Gol'denberg (1976) reported on F-461, a compound showing potential as a non-anticholinergic spasmolytic and gastric acid inhibitor for treating spastic colon and peptic ulcers (Gol'denberg Mm, 1976).

  • Synthesis of Tertiary Amines : Gao et al. (2007) synthesized tertiary amines including DMP and DEAP, highlighting their effectiveness in inhibiting carbon steel corrosion by bonding to the metal surface (Gao et al., 2007).

  • Anticancer Activity of Schiff Bases : Uddin et al. (2020) synthesized Schiff bases that showed potent anticancer activity, with certain compounds exhibiting pro-apoptotic mechanisms (Uddin et al., 2020).

  • Photodynamic Therapy : Barut et al. (2020) studied silicon phthalocyanines and their excellent phototoxicity against SH-SY5Y cancer cells, suggesting their potential in photodynamic therapy (Barut et al., 2020).

properties

IUPAC Name

3-(diethylamino)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO/c1-5-10(6-2)7-9(3,4)8-11/h11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWSYKCRNIREGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304405
Record name 3-(Diethylamino)-2,2-dimethylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)-2,2-dimethylpropan-1-ol

CAS RN

39067-45-3
Record name 39067-45-3
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Record name 3-(Diethylamino)-2,2-dimethylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39067-45-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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